

Chemical and physical properties of Boc-Ile-Glu-Gly-Arg-AMC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-Ile-Glu-Gly-Arg-AMC**

Cat. No.: **B8760844**

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An In-depth Technical Guide to **Boc-Ile-Glu-Gly-Arg-AMC**

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental applications of the fluorogenic peptide substrate, **Boc-Ile-Glu-Gly-Arg-AMC**. The information is intended for researchers, scientists, and drug development professionals working in enzymology, hematology, and drug discovery.

Core Chemical and Physical Properties

Boc-Ile-Glu-Gly-Arg-AMC, also known as Boc-IEGR-AMC, is a synthetic peptide substrate widely used for the sensitive detection of specific proteases.^{[1][2]} Its core structure consists of a four amino acid sequence (Ile-Glu-Gly-Arg) protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and conjugated at the C-terminus to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

General Properties

The fundamental chemical identifiers and characteristics of **Boc-Ile-Glu-Gly-Arg-AMC** are summarized below.

Property	Value	Reference
CAS Number	65147-06-0	[1] [3] [4]
Molecular Formula	C ₃₄ H ₅₀ N ₈ O ₁₀	[1] [2] [3]
Molecular Weight	730.82 g/mol	[1] [3]
Synonyms	Boc-IEGR-AMC, IEGR-AMC	[1] [2]
Purity	Typically >98% (HPLC detectable contamination is <2%)	[5]

Solubility and Storage

Proper handling and storage are critical for maintaining the substrate's integrity and performance.

Parameter	Recommendation	Reference
Solubility	Soluble in Dimethyl sulfoxide (DMSO)	[1]
Storage (Powder)	Store at -20°C for up to 3 years; 4°C for 2 years	[1] [4]
Storage (Stock Solution)	Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[1] [2]
Shipping Condition	Shipped with blue ice	[1]

To aid dissolution, especially in aqueous buffers for working solutions, methods such as heating to 37°C or sonication can be employed.[\[1\]](#)

Spectral Properties

The utility of **Boc-Ile-Glu-Gly-Arg-AMC** as a substrate lies in its fluorogenic nature. The intact peptide is non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free 7-amino-4-methylcoumarin is released, which is highly fluorescent. The activity of the enzyme is directly proportional to the rate of fluorescence increase.

Spectral Property	Wavelength (nm)	Reference
Excitation Maximum (λ_{ex})	340 - 360 nm	[6]
Emission Maximum (λ_{em})	440 - 460 nm	[6]

Biological Activity and Applications

Boc-Ile-Glu-Gly-Arg-AMC is a specific and highly sensitive substrate for activated coagulation Factor X (FXa).[\[1\]](#)[\[2\]](#)[\[3\]](#) Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. Its primary function is to convert prothrombin to thrombin, the final effector enzyme in clot formation.

Due to its specificity for FXa, this substrate is a critical tool for:

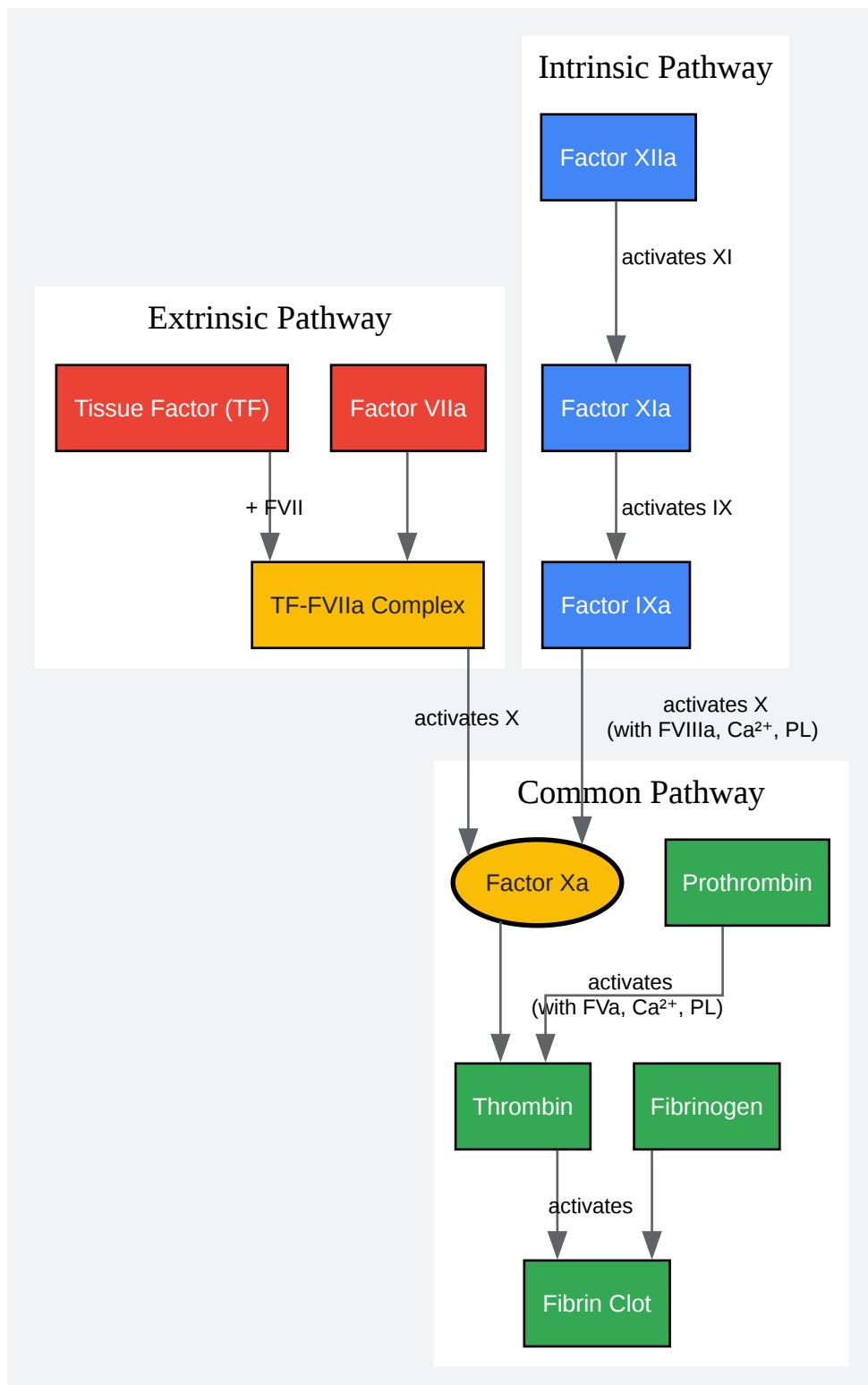
- Enzyme Kinetics: Determining the kinetic parameters (K_m, V_{max}) of Factor Xa.
- Inhibitor Screening: High-throughput screening and characterization of potential anticoagulant drugs that target Factor Xa.[\[4\]](#)
- Indirect Determination of Factor IX: Used in assays to measure the activity of Factor IX, which is responsible for activating Factor X.[\[1\]](#)[\[3\]](#)

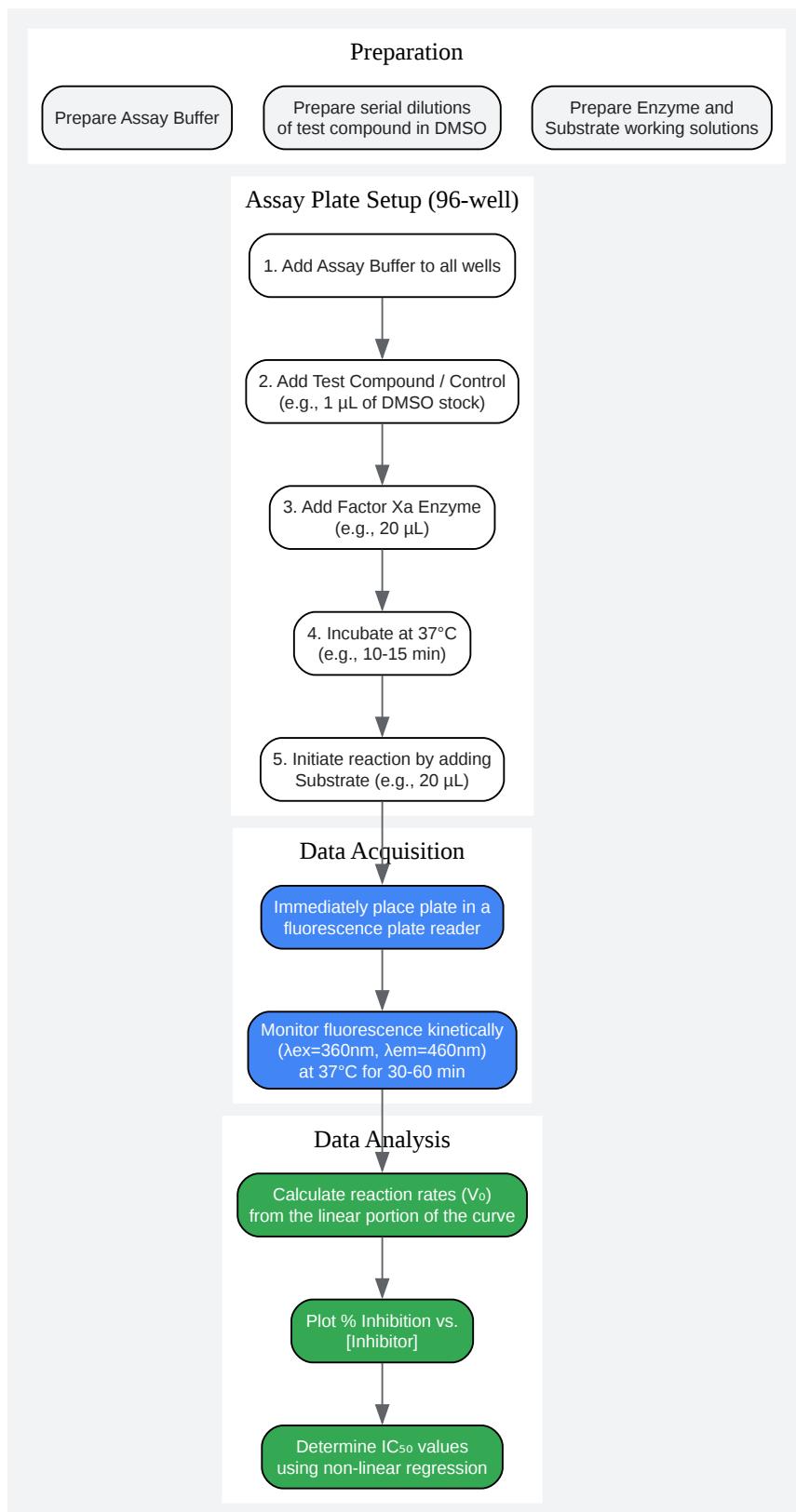
The substrate is also reported to be hydrolyzed by acrosin from the ascidian *Halocynthia roretzi*.[\[1\]](#)[\[3\]](#)

Signaling Pathway: The Coagulation Cascade

Factor Xa occupies a central position in the coagulation cascade. The diagram below illustrates the convergence of the extrinsic (tissue factor-initiated) and intrinsic (contact activation)

pathways on the activation of Factor X to Factor Xa, which then proceeds through the common pathway to generate a fibrin clot.



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- To cite this document: BenchChem. [Chemical and physical properties of Boc-Ile-Glu-Gly-Arg-AMC]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8760844#chemical-and-physical-properties-of-boc-ile-glu-gly-arg-amc>

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